molecular formula C19H24N2O4 B2360447 (E)-N-(3-(1H-pyrrol-1-yl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1226487-86-0

(E)-N-(3-(1H-pyrrol-1-yl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B2360447
CAS RN: 1226487-86-0
M. Wt: 344.411
InChI Key: VABXNQNWWDHQBQ-BQYQJAHWSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the steps involved in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography or NMR spectroscopy can be used to determine the molecular structure.


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted using computational chemistry methods .

Scientific Research Applications

Synthesis and Polymerization

  • The compound can be utilized in the synthesis and polymerization of functional acrylamides. For instance, similar acrylamides have been synthesized and characterized, demonstrating potential in creating polymers with specific properties (Ling, Habicher, Kuckling, & Adler, 1999).

Biological Evaluation

  • Acrylamides like (E)-N-(3-(1H-pyrrol-1-yl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide have been explored for biological activities. Compounds with similar structures have exhibited inhibitory effects on morphine withdrawal syndrome in mice (Jung et al., 2009).

Material Science and Polymer Chemistry

  • Such compounds are integral in the synthesis and polymerization of various vinyl-type monomers containing the pyrrole ring. These processes are crucial in advancing material science and polymer chemistry (Tsuchida, Tomono, & Honda, 1973).

Application in Polyacetylene Synthesis

  • The compound is potentially useful in synthesizing polyacetylenes, which have applications in chiral catalysts and asymmetric synthesis (Rahim, 2021).

Antibacterial and Antifungal Properties

Cytotoxic Agents in Cancer Research

  • Related acrylamide derivatives have been studied for their cytotoxic activity and potential as anticancer agents (Tarleton et al., 2013).

Surface Modification and Adhesion Promotion

  • Acrylamide derivatives have been used in surface modification to promote the adhesion of films to various substrates, enhancing durability and performance (Simon, Ricco, & Wrighton, 1982).

Fluorescence Binding Studies

  • These compounds have been synthesized and investigated for their interaction with proteins like bovine serum albumin, contributing to understanding of biomolecular interactions (Meng et al., 2012).

Tubulin Polymerization Inhibition in Cancer Therapy

  • Some acrylamide derivatives have shown effectiveness in inhibiting tubulin polymerization, a key target in cancer therapy (Kamal et al., 2014).

Polymerization via RAFT Technique

  • Acrylamide derivatives containing amino acid moieties have been synthesized using the RAFT polymerization technique, showing potential for creating polymers with specific functionalities (Mori, Sutoh, & Endo, 2005).

Electrochromic and Ion Receptor Properties

  • N-substituted polybispyrroles based on similar structures have been explored for their electrochromic and ion receptor properties, offering applications in material science and sensor technology (Mert, Demir, & Cihaner, 2013).

Conductive Polymer Synthesis

  • Synthesis of conductive N-methacrylated polypyrrole has been reported, indicating potential uses in creating graft copolymers with various monomers (Lee, 2017).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

Safety and hazard information is typically provided in a material safety data sheet (MSDS). This includes information on toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include exploring its uses in various fields such as medicine, materials science, or environmental science .

properties

IUPAC Name

(E)-N-(3-pyrrol-1-ylpropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-23-16-13-15(14-17(24-2)19(16)25-3)7-8-18(22)20-9-6-12-21-10-4-5-11-21/h4-5,7-8,10-11,13-14H,6,9,12H2,1-3H3,(H,20,22)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABXNQNWWDHQBQ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCCN2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCCN2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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